molecular formula C6H11BrClNS B2388193 4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride CAS No. 2287288-36-0

4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride

Cat. No.: B2388193
CAS No.: 2287288-36-0
M. Wt: 244.58
InChI Key: MOTUFZKYABJNBX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the thiazole ring, along with a hydrochloride salt form. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-dimethylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The resulting bromomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the thiazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and various substituted thiazoles.

    Oxidation: Products may include sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Products can include dehalogenated thiazoles or reduced heterocyclic compounds.

Scientific Research Applications

4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)thiazole: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

    2,4-Dimethylthiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-2,4-dimethyl-5H-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

Uniqueness

4-(Bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride is unique due to the presence of both bromomethyl and dimethyl groups on the thiazole ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

4-(bromomethyl)-2,4-dimethyl-5H-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNS.ClH/c1-5-8-6(2,3-7)4-9-5;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTUFZKYABJNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)(C)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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